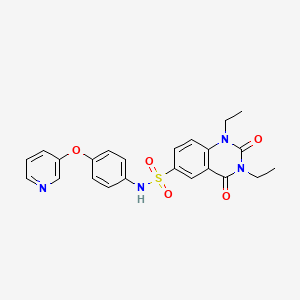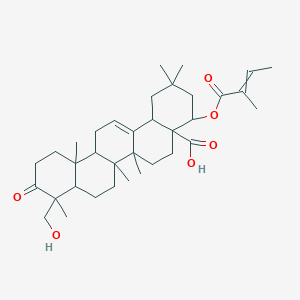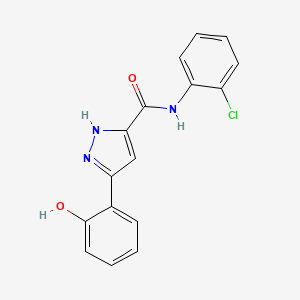![molecular formula C15H28N2O4 B14102159 (4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate](/img/structure/B14102159.png)
(4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG2-amine is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and a primary amine functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells . The unique structure of TCO-PEG2-amine allows it to facilitate bioorthogonal chemistry applications, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-amine typically involves the reaction of a TCO derivative with a PEG spacer that has a terminal amine group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction . The process may also involve purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of TCO-PEG2-amine can be scaled up using automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and confirm the identity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles.
Click Chemistry Reactions: The TCO moiety is highly reactive with tetrazine in an inverse electron demand Diels-Alder (IEDDA) reaction, which is a type of click chemistry.
Common Reagents and Conditions
Reagents: Tetrazine derivatives, electrophiles, and nucleophiles.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are useful in molecular imaging and diagnostic applications .
Applications De Recherche Scientifique
TCO-PEG2-amine has extensive applications in scientific research, including:
Mécanisme D'action
The mechanism of action of TCO-PEG2-amine involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. TCO-PEG2-amine connects two distinct ligands—a ligand for an E3 ubiquitin ligase and a ligand for the target protein—via its PEG spacer . This connection facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- TCO-PEG3-amine
- TCO-PEG4-amine
- TCO-PEG6-amine
- TCO-PEG8-amine
- TCO-PEG12-amine
Uniqueness
TCO-PEG2-amine is unique due to its specific PEG spacer length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in forming stable bioconjugates and facilitating efficient click chemistry reactions .
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18) |
Clé InChI |
XCPPYCGUCZZMQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102083.png)


![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14102104.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102116.png)
![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)
![3,9-Diazabicyclo[3.3.1]nonanedihydrochloride](/img/structure/B14102122.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14102125.png)

![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14102136.png)
![5-(2-hydroxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14102145.png)
